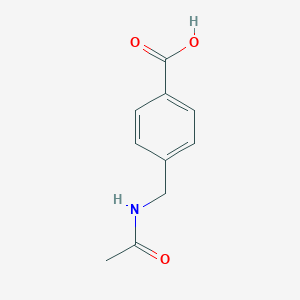

4-(Acetamidomethyl)benzoic acid

Description

Properties

IUPAC Name |

4-(acetamidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEUUJNFENYHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333444 | |

| Record name | 4-(acetamidomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1205-58-9 | |

| Record name | 4-(acetamidomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetamidomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Acetamidomethyl)benzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Acetamidomethyl)benzoic acid, a derivative of benzoic acid, holds a significant, albeit understated, role in the landscape of pharmaceutical synthesis. While not a therapeutic agent in its own right, its importance lies in its function as a key intermediate in the manufacturing of tranexamic acid, a crucial antifibrinolytic drug.[1][2] This technical guide delves into the known history and discovery of this compound, provides a detailed account of its synthesis, and clarifies the current understanding of its biological significance. The information presented herein is intended to serve as a comprehensive resource for professionals in the fields of chemical synthesis and drug development.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic routes for tranexamic acid. Tranexamic acid, a synthetic analog of the amino acid lysine, was first synthesized in 1962 by Japanese researchers Shosuke and Utako Okamoto.[3][4] Its potent antifibrinolytic properties, which prevent the breakdown of blood clots, have made it an essential medicine for treating or preventing excessive blood loss in various clinical scenarios.[3][4]

While the initial synthesis of tranexamic acid did not necessarily involve this compound, subsequent efforts to develop more efficient and industrially scalable manufacturing processes led to its emergence as a key intermediate. Chinese patents, in particular, have disclosed methods for producing tranexamic acid starting from this compound.[1][2] These patents highlight its role in a multi-step synthesis that involves catalytic hydrogenation and deacetylation to yield the final tranexamic acid molecule.

A notable advancement in this area was detailed in a 2015 publication by Xie et al., which describes an improved and practical seven-step synthesis of tranexamic acid starting from dimethyl terephthalate.[5] In this process, methyl 4-(acetamidomethyl)benzoate is a crucial intermediate, which is then hydrolyzed to this compound before subsequent steps. This suggests that the discovery of this compound as a distinct chemical entity likely occurred within the context of optimizing tranexamic acid production. However, specific details regarding the individual or research group who first synthesized and characterized this compound, along with the precise date and original purpose of its creation, are not well-documented in publicly available literature. Its history is, therefore, largely a sub-narrative within the broader history of tranexamic acid's chemical synthesis.

Synthesis of this compound

The synthesis of this compound is most prominently documented as a step in the production of tranexamic acid. The following experimental protocol is based on the improved synthesis of tranexamic acid described by Xie et al. (2015), where methyl 4-(acetamidomethyl)benzoate is a key precursor.

Experimental Protocol: Synthesis of Methyl 4-(acetamidomethyl)benzoate (Intermediate)

This protocol outlines the one-pot hydrogenation and acylation to form methyl 4-(acetamidomethyl)benzoate from methyl 4-cyanobenzoate.

Materials:

-

Methyl 4-cyanobenzoate

-

Acetic anhydride

-

Raney Nickel (Ni/Al2O3 catalyst)

-

Methanol

-

Hydrogen gas

-

Autoclave reactor

Procedure:

-

A solution of methyl 4-cyanobenzoate in acetic anhydride is prepared.

-

The Raney Nickel catalyst is added to the solution.

-

The mixture is transferred to an autoclave reactor.

-

The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 1.0 MPa).

-

The reaction mixture is heated to a specific temperature (e.g., 80°C) and stirred for a designated period (e.g., 5 hours).

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The filtrate, containing methyl 4-(acetamidomethyl)benzoate, is then processed in subsequent steps to yield tranexamic acid. The hydrolysis of the methyl ester to the carboxylic acid would be a standard subsequent step to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Dimethyl terephthalate | [5] |

| Key Intermediate | Methyl 4-(acetamidomethyl)benzoate | [5] |

| Overall Yield of Tranexamic Acid | 59.2% | [5] |

| Purity of Tranexamic Acid | 99.6% | [5] |

Synthetic Pathway

Caption: Synthetic pathway to Tranexamic Acid via this compound.

Biological Activity and Signaling Pathways

Despite its established role as a synthetic intermediate, there is a notable absence of publicly available data on the biological activity of this compound itself. Extensive searches of scientific literature and databases have not revealed any studies investigating its pharmacological effects, mechanism of action, or interaction with any signaling pathways. The research focus has predominantly been on its utility in the synthesis of tranexamic acid, and it appears that the compound has not been evaluated for its own therapeutic potential. Consequently, there are no known signaling pathways associated with this compound, nor are there any experimental workflows or logical relationship diagrams to be presented in this context.

Conclusion

This compound is a chemical compound whose significance is defined by its role as a key intermediate in the industrial synthesis of the essential antifibrinolytic drug, tranexamic acid. Its history is intertwined with the evolution of manufacturing processes for this life-saving medication. While detailed protocols for its synthesis as part of the tranexamic acid production are available, information regarding its original discovery remains obscure. Furthermore, there is a significant gap in the scientific literature concerning any independent biological activity of this compound. For researchers and professionals in drug development, this compound serves as a prime example of a molecule whose value is realized through its synthetic utility rather than its inherent pharmacological properties. Future research could potentially explore if this intermediate possesses any overlooked biological effects, though current evidence suggests its primary role will continue to be in the efficient synthesis of tranexamic acid.

References

In-depth Technical Guide on 4-(Acetamidomethyl)benzoic acid: Elucidation of an Enigmatic Moiety

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive review of the available scientific literature concerning the mechanism of action of 4-(Acetamidomethyl)benzoic acid.

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of this compound. A rigorous and comprehensive search of the public scientific literature and chemical databases has been conducted to assemble all available information on this specific compound. The search strategy included the use of its chemical name, synonyms such as 4-[(acetylamino)methyl]benzoic acid, its Chemical Abstracts Service (CAS) Registry Number 1205-58-9, and its PubChem Compound Identification (CID) number 506064.

Despite these extensive efforts, the search has concluded that there is no publicly available scientific literature detailing the mechanism of action, biological activity, or pharmacological properties of this compound. Consequently, the core requirements of this technical guide, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

This guide will instead focus on clarifying the identity of this compound, distinguishing it from similarly named but structurally distinct compounds for which biological data are available, and documenting the exhaustive search process undertaken.

Chemical Identity of this compound

To preclude any ambiguity, it is crucial to define the precise chemical structure of the compound .

-

Chemical Name: this compound

-

Synonym: 4-[(acetylamino)methyl]benzoic acid

-

PubChem CID: 506064

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.2 g/mol [2]

-

Chemical Structure:

Structure of this compound.

Distinction from Structurally Similar Compounds

The absence of data for this compound is compounded by frequent confusion with other benzoic acid derivatives that possess similar names. It is imperative to differentiate these compounds, as their biological activities are distinct and well-documented.

This compound is often mistaken for the subject of this guide due to its similar name. However, it has a different chemical structure where the acetamido group is directly attached to the benzene ring.

-

Synonyms: Acedoben, N-Acetyl-p-aminobenzoic acid (N-Acetyl-PABA)[3]

-

CAS Number: 556-08-1

-

PubChem CID: 19266[3]

-

Known Biological Information:

-

It is a known human metabolite of 4-aminobenzoic acid (PABA).[3]

-

Research has indicated that p-Aminobenzoic acid and its metabolite, p-acetamidobenzoic acid, can inhibit agonist-induced aggregation in human platelets.

-

It has been investigated for its role in inducing 3,4-dihydroxybenzoate decarboxylase in certain bacteria.[4]

-

It is also used as a biochemical reagent in life science research.[4]

-

Another source of confusion is 4-Aminomethylbenzoic acid, which differs by having a primary amine instead of an acetamido group on the methyl substituent.

-

Synonyms: Tranexamic acid impurity A, AMBA

-

CAS Number: 56-91-7

-

PubChem CID: 65526[5]

-

Known Biological Information:

-

It is recognized as an antifibrinolytic agent, meaning it helps to prevent the breakdown of blood clots.[5]

-

It acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[6] This mechanism involves binding to the external surface of the transporter without being transported across the cell membrane.[6]

-

Review of Search Strategy and Findings

An extensive search was performed across multiple scientific databases and platforms, including but not limited to:

-

PubMed

-

Google Scholar

-

PubChem

-

Chemical Abstracts Service (CAS) databases

The search queries included the compound's formal name, its CAS number, and its PubChem CID. Despite this broad and specific search, no peer-reviewed articles, clinical trial data, or substantive patents were identified that describe a mechanism of action or any biological activity for this compound. The compound is listed for sale by several chemical suppliers, indicating its availability for research purposes, but no published outcomes of such research regarding its biological function could be found.[1][2]

Conclusion and Future Directions

Based on the current body of publicly accessible scientific information, the mechanism of action for this compound remains uncharacterized. The absence of data prevents the creation of the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

It is crucial for researchers and drug development professionals to be aware of the distinct chemical identities and biological activities of similarly named compounds, such as 4-Acetamidobenzoic acid and 4-Aminomethylbenzoic acid, to avoid erroneous assumptions.

Further research is required to determine if this compound possesses any significant biological activity. Future studies could involve initial screening in various biological assays to identify potential therapeutic areas. Should any activity be identified, subsequent research would be necessary to elucidate its specific mechanism of action. Until such data becomes available, this compound remains an enigmatic entity within the landscape of benzoic acid derivatives.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1205-58-9 [sigmaaldrich.com]

- 3. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]

- 5. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Roles of 4-(Acetamidomethyl)benzoic Acid and Structurally Related Analogs: A Technical Guide

Disclaimer: Direct research on the biological role of 4-(Acetamidomethyl)benzoic acid is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological activities of two closely related and structurally similar compounds: 4-(Aminomethyl)benzoic acid (PAMBA) and 4-Acetamidobenzoic acid . The information presented is intended for researchers, scientists, and drug development professionals to highlight the potential biological functions of this chemical scaffold.

Core Biological Activities

The benzoic acid scaffold is a common motif in biologically active molecules. Minor structural modifications, such as those differentiating the title compound from its close analogs, can lead to distinct pharmacological profiles. The primary activities observed for these related compounds fall into the categories of antifibrinolytic and antiplatelet actions.

4-(Aminomethyl)benzoic acid (PAMBA): Antifibrinolytic Agent

4-(Aminomethyl)benzoic acid, also known as PAMBA, is recognized for its antifibrinolytic properties, functioning in a manner analogous to clinically used drugs like tranexamic acid and aminocaproic acid.[1][2][3]

Mechanism of Action: The primary mechanism of PAMBA's antifibrinolytic effect is the inhibition of plasminogen activation.[4][5][6] In the fibrinolytic cascade, plasminogen is converted to the active enzyme plasmin, which is responsible for the degradation of fibrin clots.[7] PAMBA, being a synthetic analog of the amino acid lysine, competitively binds to the lysine-binding sites on plasminogen.[4][5] This binding prevents plasminogen from associating with the fibrin clot, thereby inhibiting its activation to plasmin and stabilizing the clot from premature degradation.[6] Studies have shown that omega-aminocarboxylic acids like PAMBA are more effective at inhibiting fibrinolysis than fibrinogenolysis.

4-Acetamidobenzoic acid: Platelet Aggregation Inhibitor

4-Acetamidobenzoic acid, a metabolite of p-aminobenzoic acid (PABA), has demonstrated inhibitory effects on platelet aggregation.[8]

Mechanism of Action: This compound inhibits platelet aggregation induced by key agonists such as adenosine diphosphate (ADP) and arachidonic acid (AA).[8] Its potency against ADP-induced aggregation is comparable to that of acetylsalicylic acid (aspirin).[8] The underlying mechanism appears to be distinct from the cyclooxygenase (COX) inhibition of aspirin, as it involves the inhibition of intracellular calcium mobilization that occurs in response to arachidonic acid stimulation.[8] By dampening the intracellular calcium signal, 4-acetamidobenzoic acid interferes with the final common pathways of platelet activation and aggregation.

Other Potential Activities

Derivatives of these benzoic acids have been explored for other therapeutic applications, indicating a broad potential for this chemical class.

-

Trypanosoma cruzi trans-sialidase Inhibition: Benzoic acid derivatives have been investigated as inhibitors of trans-sialidase, a crucial enzyme for the survival and infectivity of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.

-

Peptide Transporter Inhibition: PAMBA has been identified as a competitive inhibitor of the epithelial peptide transporter PepT1. It binds to the transporter but is not translocated, making it a valuable research tool for studying peptide transport.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of the discussed compounds.

| Compound | Target/Assay | Parameter | Value | Reference |

| 4-(Aminomethyl)benzoic acid | PepT1 Inhibition | Apparent Kᵢ | 6.8 mM (at 1.2 mM substrate) | |

| PepT1 Inhibition | Apparent Kᵢ | 37 mM (at 20 mM substrate) | ||

| 4-Acetamidobenzoic acid | ADP-Induced Platelet Aggregation | Potency | Equipotent to acetylsalicylic acid | [8] |

| AA-Induced Platelet Aggregation | Potency | ~50% as potent as acetylsalicylic acid | [8] |

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to facilitate reproducibility and further investigation.

Antifibrinolytic Activity Assessment (Clot Lysis Assay)

This protocol outlines a standard method for evaluating the ability of a compound to inhibit the breakdown of a fibrin clot.

-

Objective: To quantify the inhibitory effect of a test compound on plasmin-mediated fibrinolysis.

-

Methodology:

-

Clot Formation: In a 96-well microplate, a solution of human fibrinogen and plasminogen in a suitable buffer (e.g., Tris-HCl) is mixed with various concentrations of the test compound (e.g., PAMBA). Control wells contain the vehicle solvent. Human thrombin is added to initiate the conversion of fibrinogen to fibrin, forming a clot.

-

Initiation of Fibrinolysis: Tissue plasminogen activator (t-PA) is added to each well to activate plasminogen to plasmin, thereby initiating clot lysis.

-

Monitoring: The change in optical density (absorbance) is monitored over time at 405 nm using a microplate reader. As the clot lyses, the turbidity of the solution decreases, resulting in a lower absorbance reading.

-

Data Analysis: The time required for a 50% reduction in absorbance (lysis time) is calculated for each concentration. The percentage of inhibition is determined by comparing the lysis times in the presence of the test compound to the control.

-

Platelet Aggregation Inhibition Assay

This protocol details the use of light transmission aggregometry to measure the impact of a compound on platelet function.[9]

-

Objective: To assess the inhibitory effect of a test compound on agonist-induced platelet aggregation.

-

Methodology:

-

Sample Preparation: Human whole blood is collected into tubes containing sodium citrate as an anticoagulant. Platelet-Rich Plasma (PRP) is obtained by low-speed centrifugation, and Platelet-Poor Plasma (PPP) is obtained by high-speed centrifugation of the remaining blood.

-

Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in a light transmission aggregometer. The instrument is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.

-

Inhibition Measurement: The PRP is pre-incubated with the test compound (e.g., 4-acetamidobenzoic acid) or vehicle control for a specified time.

-

Aggregation Induction: A platelet agonist, such as arachidonic acid or ADP, is added to the cuvette to induce aggregation.

-

Data Acquisition: The instrument measures the increase in light transmission as platelets aggregate. The maximum percentage of aggregation is recorded.

-

Analysis: The inhibitory effect of the test compound is calculated by comparing the maximal aggregation in its presence to that of the vehicle control.

-

Signaling Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental processes discussed.

Caption: Inhibition of the Fibrinolytic Pathway by PAMBA.

Caption: Experimental Workflow for Platelet Aggregation Assay.

Caption: Inhibition of Arachidonic Acid-Mediated Platelet Aggregation.

References

- 1. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical control of hyperfibrinolytic states by synthetic inhibitors of fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 7. How Do Antifibrinolytic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 8. p-Aminobenzoic acid and its metabolite p-acetamidobenzoic acid inhibit agonist-induced aggregation and arachidonic acid-induced [Ca2+]i transients in human platelets [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Acetamidomethyl)benzoic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

This document provides a comprehensive technical overview of 4-(Acetamidomethyl)benzoic acid (CAS No. 1205-58-9), a substituted aromatic carboxylic acid. This guide details its chemical structure, physicochemical properties, and safety information. In light of limited publicly available experimental data, this paper also presents a proposed synthetic pathway with a detailed experimental protocol and discusses potential areas of biological investigation based on related compounds.

Chemical Structure and Identifiers

This compound is a derivative of benzoic acid, featuring an acetamidomethyl substituent at the para (4-position) of the benzene ring. This structure combines a carboxylic acid group, an aromatic ring, and an amide functional group, making it a molecule of interest for further chemical and biological studies.

Spectroscopic Analysis of 4-(Acetamidomethyl)benzoic Acid: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive overview of the spectroscopic data for the compound 4-(Acetamidomethyl)benzoic acid (CAS No. 1205-58-9). Due to the limited availability of published experimental data for this specific molecule, this document presents a standardized framework for its characterization. The methodologies and illustrative data provided are based on standard analytical techniques for small organic molecules and are intended to serve as a template for researchers acquiring and interpreting spectroscopic information for this compound.

Compound Information

| Compound Name | This compound |

| CAS Number | 1205-58-9 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Chemical Structure | (Image of the chemical structure of this compound would be placed here) |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.9 | br s | 1H | -COOH |

| ~8.4 | t | 1H | -NH |

| 7.92 | d | 2H | Ar-H (ortho to COOH) |

| 7.35 | d | 2H | Ar-H (ortho to CH₂) |

| 4.30 | d | 2H | -CH₂- |

| 1.90 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (amide) |

| ~167.5 | C=O (acid) |

| ~143.0 | Ar-C (ipso to CH₂) |

| ~130.0 | Ar-C (ipso to COOH) |

| ~129.5 | Ar-CH (ortho to COOH) |

| ~127.5 | Ar-CH (ortho to CH₂) |

| ~42.0 | -CH₂- |

| ~23.0 | -CH₃ |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~1685 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1550 | Medium | N-H bend (amide II) |

| ~1600, ~1400 | Medium | C=C stretch (aromatic) |

MS (Mass Spectrometry) Data

Ionization Method: Electrospray Ionization (ESI)

| m/z | Ion Type |

| 194.0709 | [M+H]⁺ |

| 192.0563 | [M-H]⁻ |

| 216.0528 | [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

A small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Mass spectra are acquired using an electrospray ionization (ESI) source in both positive and negative ion modes.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

4-(Acetamidomethyl)benzoic acid theoretical and computational studies

An In-Depth Technical Guide on the Theoretical and Computational Studies of 4-(Acetamidomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of benzoic acid with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, physicochemical properties, and potential biological interactions is crucial for its development. While specific comprehensive theoretical studies on this compound are not extensively published, this guide outlines the established computational and theoretical frameworks used to characterize analogous benzoic acid derivatives. By applying these methodologies, researchers can predict the molecule's behavior, guiding experimental design and accelerating discovery. This document details the standard computational protocols, from quantum chemical calculations using Density Functional Theory (DFT) to molecular docking simulations, and presents illustrative data from closely related compounds to provide a predictive baseline for future research.

Molecular Structure

This compound (C₁₀H₁₁NO₃) consists of a benzoic acid core substituted at the 4-position with an acetamidomethyl group. This structure provides multiple sites for hydrogen bonding and potential π-π stacking interactions, making it an interesting candidate for supramolecular chemistry and as a ligand for biological targets.

Caption: 2D structure of this compound.

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate molecular properties at an atomic level. For a molecule like this compound, a multi-step computational approach is typically employed to build a comprehensive profile of its structure, reactivity, and potential biological activity.

Caption: A typical workflow for computational analysis.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.[1] A common and reliable approach involves using the B3LYP functional with a 6-311G basis set.[2][3]

-

Geometry Optimization: This is the initial step to find the most stable 3D conformation of the molecule (the lowest energy state). The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties.

-

Vibrational Analysis: Following optimization, frequency calculations are performed to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. The calculations also confirm that the optimized structure is a true energy minimum.[1]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and electronic transport properties.[3]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding.[1][4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and proposing binding modes at a protein's active site.[5] The simulation results are ranked using a scoring function, which estimates the binding affinity, often expressed in kcal/mol.[5]

Data Presentation: Illustrative Computational Results

While specific DFT data for this compound is pending publication, the following tables summarize representative quantitative results from published studies on structurally analogous molecules. These values provide a strong predictive basis for the expected properties of the title compound.

Table 1: Optimized Geometrical Parameters (Illustrative) Data derived from a DFT study on 4-(carboxyamino)-benzoic acid at the B3LYP/6-311G level.[3]

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C-C (ring) | 1.39 - 1.45 | Bond Angle | C-C-C (ring) | 119.9 - 120.0 |

| Bond Length | C=O | 1.235 | Bond Angle | C-N-H | 115.7 - 115.9 |

| Bond Length | C-O | 1.361 | Bond Angle | C-N-C | 128.4 |

| Bond Length | C-N | 1.390 - 1.395 | |||

| Bond Length | N-H | 1.017 | |||

| Bond Length | O-H | 0.981 |

Table 2: Vibrational Frequency Assignments (Illustrative) Data derived from a DFT and experimental study on 4-Acetamido-3-nitrobenzoic acid.[1]

| Assignment (Mode) | Functional Group | Calculated (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| ν(O-H) | Carboxylic Acid | 3581 | 3578 |

| ν(N-H) | Amide | 3448 | 3445 |

| ν(C-H) aromatic | Benzene Ring | 3062 | 3115 |

| ν(C=O) | Carboxylic Acid | 1729 | 1711 |

| ν(C=O) | Amide | 1680 | 1676 |

| β(HNC) + ν(CC) | Amide | 1334 | 1337 |

ν = stretching; β = in-plane bending

Table 3: Electronic and Global Reactivity Descriptors (Illustrative) Data derived from a DFT study on 4-(carboxyamino)-benzoic acid at the B3LYP/6-311G level.[3]

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.82 |

| LUMO Energy | E_LUMO | -1.82 |

| Energy Gap | ΔE | 5.00 |

| Ionization Potential | I | 6.82 |

| Electron Affinity | A | 1.82 |

| Hardness | η | 2.50 |

| Softness | S | 0.40 |

| Electronegativity | χ | 4.32 |

| Chemical Potential | μ | -4.32 |

| Electrophilicity Index | ω | 3.73 |

Experimental and Computational Protocols

General Computational Protocol (DFT)

-

Structure Drawing: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.

-

Geometry Optimization: An initial optimization is performed using a lower-level theory, followed by a high-level optimization using a program like Gaussian 09W with the DFT/B3LYP method and a 6-311G basis set.[6]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is at a true energy minimum and to predict IR/Raman spectra.

-

Property Analysis: Electronic properties (HOMO, LUMO, MEP) and other quantum chemical parameters are calculated from the optimized structure.[2]

General Molecular Docking Protocol

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (this compound) is energy-minimized using a DFT-optimized geometry.

-

Docking Simulation: Software such as AutoDock Vina is used.[5] A grid box is defined around the active site of the receptor, and the docking algorithm explores possible binding poses of the ligand within this box.

-

Analysis: The results are analyzed based on the predicted binding affinity (scoring function) and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and protein residues.[5]

Illustrative Synthesis Protocol

The synthesis of this compound can be achieved through various standard organic chemistry reactions. A plausible route involves the reaction of 4-(aminomethyl)benzoic acid with an acetylating agent like acetic anhydride or acetyl chloride under basic conditions, a variant of the Schotten-Baumann reaction.[7] The resulting product would then be purified and its structure confirmed using spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR.

Visualization of Molecular Interactions

Molecular docking studies are critical for visualizing how a molecule might interact with a biological target, providing insights into its potential mechanism of action. For example, the benzoic acid moiety can act as a hydrogen bond acceptor/donor, while the aromatic ring can participate in π-π or hydrophobic interactions.

Caption: Ligand-protein binding interactions.

Conclusion

The theoretical and computational study of this compound, guided by methodologies successfully applied to its structural analogs, offers a robust pathway to elucidate its fundamental properties. DFT calculations can provide detailed insights into its geometry, stability, and reactivity, while molecular docking can effectively screen for potential biological targets and predict binding interactions. This integrated in-silico approach is an indispensable component of modern chemical research and drug development, enabling a rational, hypothesis-driven design of novel molecules and accelerating the transition from theoretical concept to experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. actascientific.com [actascientific.com]

- 4. Computational analysis and molecular docking study of 4-(carboxyamino)-3-guanidino-benzoic acid [ajchem-b.com]

- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]

Derivatives of 4-(Acetamidomethyl)benzoic Acid: A Technical Guide to Their Potential as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, potential functions, and underlying mechanisms of derivatives of 4-(acetamidomethyl)benzoic acid, with a primary focus on their promising role as anticancer agents. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development in oncology.

Core Concepts and Potential Functions

Derivatives of this compound represent a class of compounds that have garnered interest in medicinal chemistry due to their structural similarity to known bioactive molecules. The core structure, featuring a flexible acetamidomethyl linker attached to a benzoic acid scaffold, allows for diverse chemical modifications to optimize pharmacological properties. Research has primarily focused on their potential as anticancer agents, with evidence suggesting that these compounds can exert their effects through the inhibition of key signaling pathways involved in tumor growth and proliferation.

One of the key mechanisms of action identified for closely related benzamide derivatives is the inhibition of protein kinases, particularly Platelet-Derived Growth Factor Receptors (PDGFRs). These receptor tyrosine kinases play a crucial role in regulating cell growth, proliferation, differentiation, and migration. Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, making them an attractive target for therapeutic intervention. By inhibiting PDGFRα and PDGFRβ, these derivatives can disrupt downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, ultimately leading to reduced cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The anticancer potential of derivatives of this compound and its analogs has been evaluated against various human cancer cell lines. The following table summarizes the in vitro anti-proliferative activities, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), for a series of 4-methylbenzamide derivatives containing 2,6-substituted purines, which share a similar structural scaffold.

| Compound ID | K562 (Leukemia) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | OKP-GS (Renal Carcinoma) IC50 (µM) |

| 7 | 2.27 | 1.42 | > 50 | > 50 | > 50 | > 50 | 4.56 |

| 8 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 9 | 42.1 | 39.4 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 10 | 2.53 | 1.52 | > 50 | > 50 | > 50 | > 50 | 12.3 |

| 11 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 12 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 13 | 15.6 | 14.8 | > 50 | > 50 | > 50 | > 50 | 9.8 |

| 14 | 11.2 | 10.5 | > 50 | > 50 | > 50 | > 50 | 7.6 |

| 15 | 28.9 | 25.1 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 16 | 21.7 | 19.3 | > 50 | > 50 | > 50 | > 50 | > 50 |

| Sorafenib | 3.12 | 2.89 | 4.56 | 6.78 | 5.43 | 7.12 | 3.45 |

Data extracted from Kalinichenko E, et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives and their analogs.

General Synthesis of 4-(Acylaminomethyl)benzamides

A general two-step procedure is employed for the synthesis of 4-(acylaminomethyl)benzamides, starting from 4-(aminomethyl)benzoic acid.

Step 1: Acylation of 4-(Aminomethyl)benzoic acid

-

Dissolve 4-(aminomethyl)benzoic acid in a suitable solvent, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to the solution to deprotonate the carboxylic acid and amino groups.

-

Cool the reaction mixture in an ice bath.

-

Add the desired acyl chloride or anhydride dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the N-acylated product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Amidation of the N-acylated benzoic acid

-

Activate the carboxylic acid of the N-acylated product. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

In a separate flask, dissolve the desired amine in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add the activated N-acylated benzoic acid to the amine solution, often in the presence of a non-nucleophilic base like triethylamine to neutralize any acid formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Work up the reaction mixture by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

Purify the final 4-(acylaminomethyl)benzamide product by recrystallization or column chromatography.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed human cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under the same conditions.

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound derivatives is believed to be mediated, at least in part, through the inhibition of key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow for evaluating these compounds.

Proposed Signaling Pathway Inhibition

Derivatives of this compound have been shown to inhibit Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). This inhibition blocks the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MAPK pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

Caption: Inhibition of PDGFR signaling by this compound derivatives.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents from a library of this compound derivatives follows a structured workflow, from initial synthesis to the evaluation of their biological activity and mechanism of action.

Caption: Workflow for the discovery and development of anticancer derivatives.

Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. The development of new therapeutic agents is a complex process that requires rigorous scientific investigation and regulatory approval.

4-(Acetamidomethyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Acetamidomethyl)benzoic acid is a key building block in medicinal chemistry, offering a versatile scaffold for the design and synthesis of a diverse range of therapeutic agents. Its structure, featuring a benzoic acid moiety, an acetamido group, and a methylene linker, provides multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. This technical guide explores the synthesis, properties, and applications of this compound and its derivatives in drug discovery, with a focus on their roles as enzyme inhibitors and receptor antagonists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in drug design. The properties of this compound, along with its parent compound 4-Acetamidobenzoic acid, are summarized below.

| Property | This compound | 4-Acetamidobenzoic acid |

| Molecular Formula | C₁₀H₁₁NO₃ | C₉H₉NO₃ |

| Molecular Weight | 193.2 g/mol | 179.17 g/mol |

| Melting Point | Not available | 259-262 °C (decomposes) |

| Solubility | Not available | Slightly soluble in DMSO and Methanol.[1] Water solubility <0.1 g/100 mL at 21 °C. |

| pKa | Not available | 4.28 (25°C) |

| LogP | Not available | 1.31 |

| Appearance | Solid | Off-white to slightly beige powder |

| CAS Number | 1205-58-9 | 556-08-1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acetylation of 4-(aminomethyl)benzoic acid. The following protocol is a generalized procedure based on standard N-acetylation methods for aromatic amines.

Protocol: Synthesis of this compound

Materials:

-

4-(Aminomethyl)benzoic acid

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)benzoic acid (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization to yield this compound.

Synthesis of Derivatives:

The this compound scaffold is a versatile starting point for the synthesis of more complex derivatives. For example, neuraminidase inhibitors have been synthesized from 4-acetamidobenzoic acid through a multi-step process involving nitration, reduction, and Schiff base formation.

Workflow for Synthesis of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives: [3]

Applications in Medicinal Chemistry

This compound and its analogs have shown significant promise in the development of novel therapeutics, particularly as inhibitors of enzymes and as receptor antagonists.

Neuraminidase Inhibitors

Neuraminidase is a key enzyme in the life cycle of the influenza virus, responsible for cleaving sialic acid residues and allowing the release of new virions from infected cells.[4] Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. Derivatives of 4-acetamidobenzoic acid have been synthesized and evaluated as neuraminidase inhibitors.[3]

Signaling Pathway of Neuraminidase Action and Inhibition:

VLA-4 Antagonists

Very Late Antigen-4 (VLA-4), an integrin protein found on the surface of leukocytes, plays a crucial role in cell adhesion and migration, which are key processes in inflammatory responses.[5] VLA-4 antagonists can block the interaction of leukocytes with the vascular endothelium, thereby preventing their infiltration into inflamed tissues. Benzoic acid derivatives have been investigated as potent and orally active VLA-4 antagonists.

VLA-4 Signaling Pathway in Leukocyte Adhesion:

Structure-Activity Relationship (SAR)

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the aromatic ring. SAR studies provide valuable insights for the optimization of lead compounds.

Logical Relationship in SAR for Benzoic Acid Derivatives:

Quantitative SAR Data for Benzoic Acid Derivatives:

The following table summarizes representative SAR data for benzoic acid derivatives as enzyme inhibitors.

| Derivative Class | Target | R-Group Modification | IC₅₀ (nM) | Reference |

| Benzoic Acid Derivatives | VLA-4 | Introduction of Cl or Br at 3-position | 0.51 | [2] |

| 4-acetamido-3-(benzylideneamino) benzoic acid | Microbial Neuraminidase | Various substituted benzylidene groups | Zone of inhibition (16 ± 2.5 mm at 125 µg/ml) for potent compounds | [3] |

| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza Neuraminidase | Guanidino group at 3-position | 2500 | [5] |

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to readily introduce diverse functional groups make it an attractive scaffold for the development of novel therapeutic agents. As demonstrated by its application in the design of neuraminidase inhibitors and VLA-4 antagonists, this core structure provides a solid foundation for generating libraries of compounds with tunable biological activities. Future exploration of the chemical space around this scaffold holds significant potential for the discovery of new and effective drugs.

References

In Silico Modeling of 4-(Acetamidomethyl)benzoic Acid Protein Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico approach to characterizing the protein binding profile of 4-(Acetamidomethyl)benzoic acid. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational workflow, including molecular docking and molecular dynamics simulations, to predict potential protein targets and elucidate the dynamics of binding interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling. Detailed methodologies for a putative investigation are presented, alongside illustrative data tables and workflow diagrams to facilitate understanding and replication of similar in silico studies.

Introduction

This compound is a derivative of benzoic acid, a scaffold known to interact with a variety of protein targets. Understanding the protein binding characteristics of this specific compound is crucial for elucidating its potential pharmacological effects and mechanism of action. In silico modeling offers a powerful and resource-efficient means to predict and analyze these interactions at a molecular level.

This guide details a structured in silico investigation, starting from target identification and proceeding through molecular docking to in-depth molecular dynamics simulations. The methodologies described are based on established computational techniques widely used in drug discovery and computational biology.

Putative Protein Target Identification

Based on the known interactions of similar benzoic acid derivatives, several potential protein targets can be hypothesized for this compound. These include, but are not limited to:

-

Serum Albumins: Such as Human Serum Albumin (HSA), which are known to bind a wide range of small molecules, affecting their pharmacokinetic properties.

-

Enzymes: Where the benzoic acid moiety might interact with active site residues.

-

Receptors: Where the compound could act as a ligand.

For the purpose of this guide, we will consider a hypothetical interaction with a representative protein from each class to illustrate the breadth of the in silico approach.

In Silico Modeling Workflow

The computational workflow to investigate the protein binding of this compound is a multi-step process designed to progressively refine our understanding of the molecular interactions.

Figure 1: A generalized workflow for the in silico analysis of protein-ligand binding.

Ligand and Protein Preparation

Experimental Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular builder (e.g., Avogadro, ChemDraw).

-

The structure is then energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges are calculated and assigned (e.g., Gasteiger charges).

-

The prepared ligand is saved in a format compatible with docking software (e.g., .pdbqt).

-

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

All water molecules and non-essential ligands are removed from the crystal structure.

-

Hydrogen atoms are added to the protein structure.

-

The protein is prepared for docking by assigning charges and atom types, and saved in a compatible format.

-

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation of this compound to the protein target.

Experimental Protocol:

-

Grid Box Generation: A grid box is defined around the putative binding site of the protein to encompass the region where the ligand is likely to bind.

-

Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking calculations.[1] The program systematically samples different conformations and orientations of the ligand within the grid box.

-

Scoring: Each docked pose is assigned a score (e.g., binding affinity in kcal/mol) that estimates the binding free energy.

Hypothetical Docking Results:

| Target Protein | PDB ID | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Human Serum Albumin | 1H9Z | Sudlow's Site I | -6.8 | Trp214, Arg218, Arg222 |

| Cyclooxygenase-2 | 5IKR | Active Site | -7.5 | Arg120, Tyr355, Ser530 |

| EP4 Receptor | 5YHL | Orthosteric Pocket | -8.2 | Arg316, Tyr80, Ser289 |

Molecular Dynamics Simulation

To understand the dynamic behavior of the protein-ligand complex, molecular dynamics (MD) simulations are performed.

Figure 2: A typical workflow for setting up and running a molecular dynamics simulation.

Experimental Protocol:

-

System Setup: The best-docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is energy minimized to remove steric clashes. This is followed by a two-step equilibration process: first under constant volume and temperature (NVT), and then under constant pressure and temperature (NPT) to bring the system to the desired conditions.

-

Production Run: A long production MD simulation (e.g., 100 ns) is run to generate a trajectory of the system's dynamics.

Hypothetical Molecular Dynamics Analysis Results:

| System | Average RMSD (Å) | Average RMSF of Ligand (Å) | Average Radius of Gyration (Å) |

| HSA + Ligand | 2.1 ± 0.3 | 0.8 ± 0.2 | 27.5 ± 0.2 |

| COX-2 + Ligand | 1.8 ± 0.2 | 0.6 ± 0.1 | 22.1 ± 0.3 |

| EP4 + Ligand | 2.5 ± 0.4 | 1.1 ± 0.3 | 24.8 ± 0.4 |

Advanced Analysis

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to calculate the binding free energy from the MD trajectory.

Hypothetical Binding Free Energy Results:

| Complex | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| HSA + Ligand | -25.4 | -35.2 | -10.8 | 20.6 |

| COX-2 + Ligand | -32.1 | -41.5 | -15.3 | 24.7 |

| EP4 + Ligand | -38.7 | -48.9 | -20.1 | 30.3 |

Interaction Fingerprinting

Analysis of the MD trajectory can reveal the persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

Figure 3: A diagram illustrating potential key interactions between the ligand and protein residues.

Conclusion

This technical guide has outlined a hypothetical yet comprehensive in silico workflow for investigating the protein binding of this compound. By employing molecular docking and molecular dynamics simulations, it is possible to predict potential protein targets, characterize the binding modes, and analyze the stability and energetics of the protein-ligand interactions. The methodologies and illustrative data presented herein provide a framework for conducting similar computational studies in the field of drug discovery and molecular pharmacology. Future work would involve the experimental validation of these in silico predictions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Acetamidomethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Acetamidomethyl)benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and an acetamido group, makes it a valuable building block for the synthesis of more complex molecules, including peptide mimetics and enzyme inhibitors. The synthesis of this compound is a straightforward N-acetylation of 4-(aminomethyl)benzoic acid, a reaction that is fundamental in organic synthesis. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including characterization data and a discussion of its potential applications.

Principle of the Method

The synthesis of this compound is achieved through the N-acetylation of 4-(aminomethyl)benzoic acid using acetic anhydride. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a subsequent deprotonation of the nitrogen atom to yield the final amide product, this compound. The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified by precipitation and recrystallization.

Experimental Protocol

Materials and Equipment

-

4-(aminomethyl)benzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Reflux condenser

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Synthesis Procedure

-

Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 5.0 g of 4-(aminomethyl)benzoic acid in 25 mL of glacial acetic acid with gentle warming and stirring.

-

Addition of Acetylating Agent: To the resulting solution, slowly add 5.5 mL of acetic anhydride dropwise while stirring.

-

Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 2 hours with continuous stirring.

-

Precipitation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 150 mL of cold deionized water with vigorous stirring. A white precipitate of this compound will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two 25 mL portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete the crystallization process.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Physicochemical Properties and Yield of this compound and its Precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity (%) | Typical Yield (%) |

| 4-(aminomethyl)benzoic acid | C₈H₉NO₂ | 151.16[1] | >300[2] | White to off-white powder | ≥97 | - |

| This compound | C₁₀H₁₁NO₃ | 193.20 | 259-262 (dec.) | White crystalline solid | ≥98[3] | 85-95 (expected) |

Table 2: Spectroscopic Data for the Characterization of this compound.

| Technique | Key Signals/Bands |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 1.86 (s, 3H, -COCH₃), 4.30 (d, 2H, -CH₂-), 7.42 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 8.35 (t, 1H, -NH-), 12.8 (br s, 1H, -COOH) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch of COOH), ~1700 (C=O stretch of COOH), ~1640 (Amide I band, C=O stretch), ~1550 (Amide II band, N-H bend) |

Visualization of the Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Application in Drug Development: Targeting Peptide Transporters

The precursor to the title compound, 4-(aminomethyl)benzoic acid, has been identified as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[4] PepT1 is responsible for the uptake of di- and tripeptides from the diet in the small intestine and plays a role in the absorption of certain peptide-based drugs. The ability of 4-(aminomethyl)benzoic acid to mimic the spatial configuration of a dipeptide allows it to bind to the transporter without being transported itself.[4] This inhibitory action presents a potential avenue for modulating the absorption of peptides and peptide-like drugs.

The synthesis of derivatives of 4-(aminomethyl)benzoic acid, such as this compound, is a key strategy in drug discovery to explore structure-activity relationships. By modifying the amino group through acetylation, the physicochemical properties of the molecule, such as its polarity and hydrogen bonding capacity, are altered. This can influence its binding affinity to the target protein and its pharmacokinetic profile. Further derivatization of this compound could lead to the development of more potent and selective inhibitors of PepT1 or other related transporters, which could be valuable tools for studying peptide transport or for co-administration with peptide drugs to control their absorption.

References

- 1. nbinno.com [nbinno.com]

- 2. Human Metabolome Database: Showing metabocard for 4-Acetamidobenzoic acid (HMDB0246328) [hmdb.ca]

- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(Acetamidomethyl)benzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the efficient synthesis of complex peptide sequences. The choice of a linker, which tethers the growing peptide chain to the solid support, is a critical determinant of the success and versatility of the synthesis. This document outlines the potential application of 4-(Acetamidomethyl)benzoic acid as a novel linker in SPPS, particularly for the synthesis of C-terminally modified peptides.

The proposed linker offers a potential advantage in the synthesis of peptide amides and other C-terminally modified peptides, a crucial area in drug discovery and development.[4][5]

Principle of Application

The proposed use of this compound as a linker in SPPS is based on the "safety-catch" principle. The acetamidomethyl linkage to the peptide's C-terminus is stable throughout the synthesis but can be cleaved under specific, controlled conditions at the end of the synthesis to release the desired peptide. This strategy allows for the synthesis of peptides with a C-terminal amide or other modifications, depending on the cleavage cocktail used.

The synthesis would proceed by first attaching this compound to an appropriate amino-functionalized resin. The first amino acid is then coupled to the benzylic position of the linker. Subsequent amino acids are added using standard Fmoc-SPPS protocols.[6][7] Final cleavage from the resin would yield the C-terminally modified peptide.

Data Presentation

Table 1: Proposed Resin and Linker Characteristics

| Parameter | Description |

| Linker | This compound |

| Resin Type | Amino-functionalized resin (e.g., aminomethyl polystyrene) |

| Linkage Type | Amide bond between linker and resin |

| Peptide Attachment Point | C-terminal carboxyl group of the first amino acid |

| Proposed Cleavage | Acidolysis (e.g., with TFA-based cocktails)[8][9] |

| Expected Product | C-terminal peptide amide |

Table 2: Comparison with a Related Linker (HMBA)

| Feature | This compound (Proposed) | 4-Hydroxymethylbenzoic acid (HMBA) |

| Functional Group | Acetamidomethyl | Hydroxymethyl |

| Peptide Linkage | Amide | Ester |

| Cleavage Versatility | Potentially specific to acidolysis for amides | High (nucleophilic cleavage for acids, esters, amides, thioesters)[2][10] |

| Stability | Expected to be very stable | Stable to mild acid/base, cleaved by nucleophiles[3] |

Experimental Protocols

The following are proposed protocols for the use of this compound in Fmoc-based SPPS. These are based on standard and established procedures.[6][11]

Protocol 1: Attachment of this compound to Aminomethyl Resin

-

Resin Swelling: Swell aminomethyl polystyrene resin (1 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

-

Linker Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (5 mL). Add N,N-diisopropylethylamine (DIPEA, 6 eq.) and allow the mixture to pre-activate for 5 minutes.

-

Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.

-

Washing: Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

-

Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7, 10 mL) for 30 minutes.

-

Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid

-

Resin Swelling: Swell the this compound-functionalized resin in DCM (10 mL) for 30 minutes.

-

Activation of the C-terminal Amino Acid: In a separate flask, dissolve the first Fmoc-protected amino acid (5 eq.) in a minimal amount of DMF and dilute with DCM. Add DIC (2.5 eq.) and DMAP (0.5 eq.).

-

Coupling: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture for 2 hours at room temperature.

-

Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin with DMF (5 x 10 mL).

Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

Repeat the following cycle for each subsequent amino acid:

-

Coupling: Add the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF to the resin. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3 x 10 mL).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

-

Washing: Wash the resin with DMF (5 x 10 mL).

Protocol 4: Cleavage and Deprotection

-

Final Washing: After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent B: trifluoroacetic acid (TFA)/phenol/water/triisopropylsilane (TIS) (88:5:5:2).[8]

-

Cleavage: Add the cleavage cocktail (10 mL/g of resin) to the dried peptide-resin. Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Workflow for SPPS using this compound linker.

Caption: Conceptual diagram of the peptide cleavage from the resin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. peptide.com [peptide.com]

- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols: 4-(Acetamidomethyl)benzoic Acid as a Linker in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the choice of a linker molecule is critical for the successful development of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs), peptide conjugates, and other targeted therapeutics. A linker's properties, including its length, flexibility, and stability, significantly influence the overall performance of the bioconjugate. 4-(Acetamidomethyl)benzoic acid is a bifunctional molecule that can serve as a stable, non-cleavable linker in bioconjugation strategies. Its structure features a carboxylic acid group that can be activated for conjugation to amine-containing biomolecules, and an acetamidomethyl group that provides a stable linkage with a defined length and polarity.

This document provides detailed application notes and protocols for the use of this compound as a linker in bioconjugation, intended for researchers, scientists, and professionals in drug development.

Properties of this compound

This compound (CAS: 1205-58-9) is a white to off-white solid. Its chemical structure consists of a benzoic acid moiety substituted with an acetamidomethyl group at the para position.

Chemical Structure:

(where Ph represents the benzene ring)

The key functional groups for bioconjugation are:

-

Carboxylic acid (-COOH): This group can be activated to form a reactive ester (e.g., an NHS ester) which then readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.

-